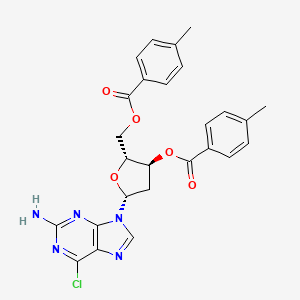
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE
Overview
Description
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE, also known as 2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside, is a robust nucleoside analog . It is recognized for its potent antiviral attributes . By impeding viral replication and fortifying the immune system against infected cells, it displays remarkable efficacy .
Molecular Structure Analysis
The molecular formula of this compound is C26H24ClN5O5 . Its IUPAC name is [(2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the available resources. Its role in impeding viral replication suggests it may interact with certain enzymes or proteins within the virus .Physical and Chemical Properties Analysis
This compound has a molecular weight of 521.95 . It appears as an off-white powder . The boiling point is 750.2±70.0°C at 760 mmHg , and the melting point is 173-175°C . The density is 1.48±0.1 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Tautomerism and Molecular Interactions
The study of nucleic acid bases, including purines, highlights the significance of tautomerism and how molecular interactions influence tautomeric equilibria. Purine bases, due to their ability to exist in different tautomeric forms, are crucial in understanding nucleic acid structure and function. This understanding is essential for grasping how alterations in the molecular environment can impact genetic stability and function (Person et al., 1989).
Therapeutic Applications
Purines and their analogs serve as vital therapeutic targets in various disorders, such as neurodegeneration, cancer, and inflammation. The development of P2 receptor antagonists demonstrates the potential of purine-based therapies in clinical treatments. These findings underscore the importance of purine receptors in a wide range of physiological and pathological processes, motivating ongoing research into specific antagonist molecules for therapeutic use (Ferreira, Alves, & Soares-Bezerra, 2019).
Bioactive Compounds
Research on bioactive compounds, including those derived from purine and pyrimidine nucleobases, nucleosides, and their analogues, reveals their importance in drug design. Such compounds, particularly those incorporating furan and thiophene units, have shown promising antiviral, antitumor, and antimycobacterial activities. This highlights the role of purine analogs in medicinal chemistry and their potential for developing new therapeutic agents (Ostrowski, 2022).
Pyrimidines in Cancer
Beyond purines, the metabolism of pyrimidines also plays a non-proliferative role in cancer, affecting differentiation in cancers of various origins. This aspect of pyrimidine metabolism offers a new perspective on the metabolic pathways involved in cancer progression and suggests potential targets for therapeutic intervention (Siddiqui & Ceppi, 2020).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as (2R,3S,5R)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate, is a robust nucleoside analog . The primary targets of this compound are viral replication mechanisms and the immune system .
Mode of Action
This compound works by impeding viral replication and fortifying the immune system against infected cells . The exact interaction with its targets and the resulting changes are complex and are the subject of ongoing research .
Biochemical Pathways
The compound affects the biochemical pathways involved in viral replication and immune response . The downstream effects of these pathways include a reduction in viral load and an enhanced immune response to infected cells .
Pharmacokinetics
The compound is known to have a molecular weight of 52195 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The compound displays remarkable efficacy in its antiviral attributes . The molecular and cellular effects of the compound’s action include a decrease in viral replication and an increase in the immune system’s ability to combat infected cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, temperature, and more.
Properties
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31)/t18-,19+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDUPJKATQIHAF-XUVXKRRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



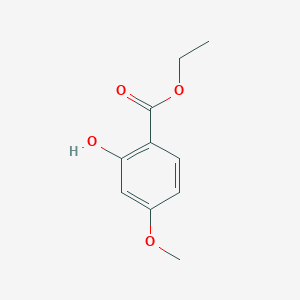
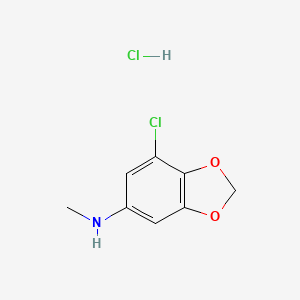
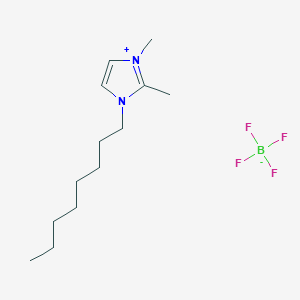
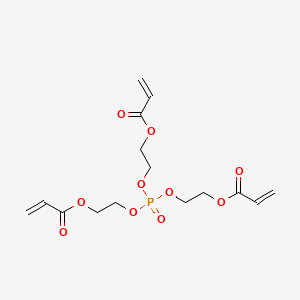
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)


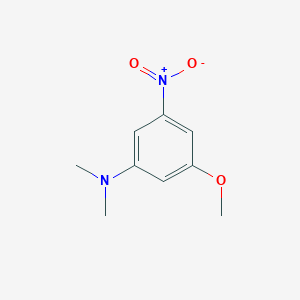


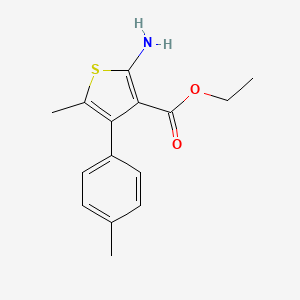

![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)
